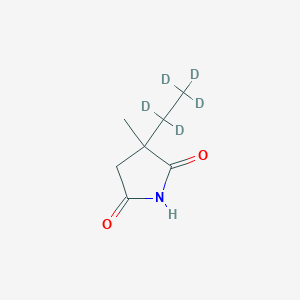

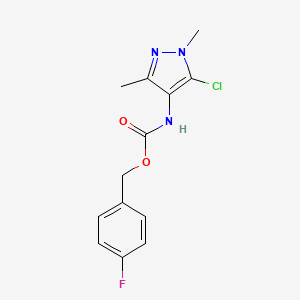

N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, thiadiazol, and fluorobenzamide groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in condensation or hydrolysis reactions, while the thiadiazol group might undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .科学的研究の応用

Mechanism of Formation

The condensation reaction involving thiobenzamide, alongside dimethyl sulfoxide and an acid, leads to the formation of 1,2,4-thiadiazole derivatives, including those related to the compound . This process, characterized by spectroscopic properties and X-ray diffraction, offers insights into the mechanism of thiadiazoles formation from thiobenzamides, suggesting a potential pathway for synthesizing related compounds (Forlani et al., 2000).

Hypoxia-Selective Antitumor Agents

A study on the synthesis and hypoxic cell cytotoxicity of regioisomers related to hypoxia-selective cytotoxins, including those incorporating thiadiazole structures, reveals their potential as antitumor agents. This work highlights the importance of specific molecular arrangements for achieving selective toxicity under hypoxic conditions, which could be relevant for the design of new cancer therapies (Palmer et al., 1996).

Photosensitizers for Cancer Treatment

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with thiadiazole groups show promising properties for photodynamic therapy (PDT) applications. These compounds, exhibiting high singlet oxygen quantum yields and good fluorescence properties, suggest potential use in cancer treatment through PDT, leveraging the thiadiazole moiety for enhanced therapeutic effects (Pişkin et al., 2020).

Antimicrobial Analogues

The synthesis of fluorobenzamides containing thiazole and thiazolidine structures has led to the discovery of compounds with significant antimicrobial activity. These findings underscore the potential of incorporating thiadiazole derivatives into antimicrobial agents, offering new avenues for treating bacterial infections (Desai et al., 2013).

Compulsive Food Consumption in Binge Eating Model

Research on the role of Orexin-1 Receptor mechanisms in compulsive food consumption presents another application area. While not directly mentioning thiadiazoles, the study's focus on novel pharmaceutical treatments for eating disorders could inspire further research into compounds with thiadiazole structures for addressing such conditions (Piccoli et al., 2012).

作用機序

Mode of Action

It’s possible that the compound interacts with its targets through a variety of mechanisms, potentially involving the formation of covalent bonds, hydrogen bonds, or other types of interactions. The presence of the 3,4-dimethoxyphenyl group suggests a potential interaction with aromatic residues in protein targets .

Safety and Hazards

将来の方向性

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

特性

IUPAC Name |

N-[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O4S2/c1-27-14-7-6-13(9-15(14)28-2)21-16(25)10-29-19-24-23-18(30-19)22-17(26)11-4-3-5-12(20)8-11/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKHJCLSCYDWQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Aminophenyl)thio]-N-(2-bromophenyl)-propanamide](/img/structure/B2782211.png)

![3-[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2782217.png)

![2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine](/img/structure/B2782218.png)

![1-(3-(Allyloxy)phenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2782219.png)

![2-(benzylsulfanyl)-N~8~,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2782221.png)

![2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone](/img/structure/B2782230.png)

![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2782232.png)